molecular formula C17H15N3OS2 B6519464 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895454-79-2

2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6519464
CAS No.: 895454-79-2
M. Wt: 341.5 g/mol
InChI Key: MJIIPFLSHCDOSO-UHFFFAOYSA-N
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Description

The compound 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide features a 1,3-thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with an acetamide moiety bearing a 4-methylphenylsulfanyl substituent. This structure combines a heterocyclic thiazole ring with a pyridine moiety and a sulfur-containing aromatic group, making it a candidate for diverse biological activities, including antimicrobial, anti-inflammatory, or kinase-modulating properties .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-4-6-14(7-5-12)22-11-16(21)20-17-19-15(10-23-17)13-3-2-8-18-9-13/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIIPFLSHCDOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Its molecular weight (336429 Da) suggests that it could be orally bioavailable, as compounds with a molecular weight under 500 Da typically have better absorption and permeability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific studies on this compound, it’s difficult to provide detailed information.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

a) Halogenated Phenyl Derivatives
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) ():
    • These analogs feature halogenated phenyl groups (Cl, F) at the thiazole’s 4-position. The electron-withdrawing halogens enhance lipophilicity and may improve membrane permeability compared to the target compound’s 4-methylphenylsulfanyl group. However, the sulfanyl group’s sulfur atom could facilitate hydrogen bonding or metal coordination, altering bioavailability .
b) Hydroxylated and Methoxylated Phenyl Derivatives
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) (): The hydroxyl and methoxy groups introduce polarity, increasing solubility in aqueous environments.
c) Dichlorophenyl Derivatives
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    • The dichlorophenyl group enhances steric bulk and electron-withdrawing effects, which may influence binding affinity in penicillin-like antimicrobial targets. The target compound’s pyridin-3-yl group introduces a basic nitrogen, enabling pH-dependent solubility or protein interactions absent in purely aromatic analogs .

Core Heterocycle Modifications

a) Triazole-Containing Analogs
  • N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides ():
    • Replacing the thiazole with a 1,2,4-triazole alters the electronic profile and hydrogen-bonding capacity. The triazole’s additional nitrogen may enhance metal coordination, whereas the thiazole’s sulfur could participate in hydrophobic interactions. The target compound’s pyridin-3-yl group provides a distinct spatial orientation compared to pyridin-4-yl in these analogs .
b) Pyrimidinylsulfanyl Derivatives
  • 2-[(4-Hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (): The pyrimidine ring introduces two nitrogen atoms, increasing hydrogen-bond acceptor sites.

Sulfur-Containing Substituents

a) Sulfonamide and Piperidinyl Derivatives
  • N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide (): The sulfonamide and piperidine groups add complexity, increasing molecular weight (MW = 569.5 g/mol) and likely affecting blood-brain barrier penetration. The target compound (MW ~391.49 g/mol; inferred from ) benefits from a smaller 4-methylphenylsulfanyl group, balancing potency and pharmacokinetics .
b) Oxadiazole Derivatives
  • The target compound’s thiazole may offer better conformational flexibility for target engagement .

Solubility and Crystallography

  • Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide form hydrogen-bonded dimers (R₂²(8) motif) (). The target’s sulfanyl group may disrupt such interactions, leading to distinct packing and solubility profiles .
  • Lipophilicity : Calculated logP values (estimated via fragment-based methods):
    • Target compound: ~3.2 (4-methylphenylsulfanyl group contributes +2.1).
    • Compound 14 (): ~2.8 (Cl/F substituents).
    • Compound 6a (): ~1.5 (polar hydroxyl/methoxy groups).

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